molecular formula C9H9NO2 B14289381 1-(2-Methylacryloyl)pyridin-2(1H)-one CAS No. 116268-11-2

1-(2-Methylacryloyl)pyridin-2(1H)-one

Cat. No.: B14289381
CAS No.: 116268-11-2
M. Wt: 163.17 g/mol
InChI Key: DMFKZXMDAZDMSM-UHFFFAOYSA-N
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Description

1-(2-Methylacryloyl)pyridin-2(1H)-one is a synthetic pyridinone derivative characterized by a 2-methylacryloyl substituent at the N1 position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heterocyclic compounds with a lactam structure, widely explored in medicinal chemistry due to their structural versatility and bioactivity.

Properties

CAS No.

116268-11-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(2-methylprop-2-enoyl)pyridin-2-one

InChI

InChI=1S/C9H9NO2/c1-7(2)9(12)10-6-4-3-5-8(10)11/h3-6H,1H2,2H3

InChI Key

DMFKZXMDAZDMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C=CC=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylacryloyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the acyl group to an alcohol or other functional groups.

    Substitution: The acyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-(2-Methylacryloyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylacryloyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The acyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridinone ring can participate in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

Structural and Functional Diversity

Pyridin-2(1H)-one derivatives vary significantly based on substituents, which dictate their physicochemical properties and biological activities. Key examples include:

Serotonin Reuptake Inhibitors
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (): Substituents: Piperazine-phenyl group. Activity: Potent serotonin (5-HT) reuptake inhibition (IC50 values in nanomolar range).
Kinase Inhibitors
  • Compound 36: 1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (): Substituents: Dimethylaminoethyl and hydroxy-methoxybenzoyl groups. Activity: c-Src kinase inhibition (IC50 = 12.5 µM). Key Finding: The hydroxy-methoxybenzoyl group likely interacts with kinase ATP-binding pockets .
Structural Analogs with Quinoline Moieties
  • 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one (): Substituents: Quinoline-chloromethyl group. Activity: Structural studies reveal planar quinoline rings and intermolecular interactions (C–H⋯O hydrogen bonding, π–π stacking). Key Finding: The dihedral angle (85.93°) between quinoline and pyridinone rings may influence molecular recognition .
Antiviral Agents
  • Pyridin-2(1H)-one hybrids ():
    • Substituents : Nitro or olefinic groups.
    • Activity : Inhibition of HIV-1 reverse transcriptase.
    • Key Finding : Hybridization with UC781-like structures improves efficacy against mutant HIV strains .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., nitro, acryloyl): Enhance binding to enzymes (e.g., kinases, reverse transcriptase).
  • Bulky Substituents (e.g., quinoline, biphenyl): Improve selectivity via steric hindrance.
  • Polar Groups (e.g., piperazine, amino): Increase solubility and CNS penetration.

Contrast with Dihydropyrimidinones ():

  • While structurally distinct, dihydropyrimidinones share lactam features but exhibit different pharmacological profiles (e.g., calcium channel modulation).

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